1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone
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Overview
Description
1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone is a chemical compound with the molecular formula C9H7BrN2O It is a derivative of pyrrolopyridine, characterized by the presence of a bromine atom at the 5-position of the pyrrolo[2,3-b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone typically involves the bromination of pyrrolo[2,3-b]pyridine followed by acylation. One common method includes the reaction of 5-bromo-1H-pyrrolo[2,3-b]pyridine with ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid using suitable reagents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted derivatives with various functional groups.
- Alcohols or carboxylic acids depending on the reaction conditions .
Scientific Research Applications
1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the ethanone group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. This compound has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways .
Comparison with Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the ethanone group but shares the brominated pyrrolopyridine core.
1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: Similar structure but with the bromine atom at a different position.
Uniqueness: 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone is unique due to the specific positioning of the bromine atom and the ethanone group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C9H7BrN2O |
---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H7BrN2O/c1-5(13)8-3-6-2-7(10)4-11-9(6)12-8/h2-4H,1H3,(H,11,12) |
InChI Key |
QLLLYUUDCARFPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=CC(=CN=C2N1)Br |
Origin of Product |
United States |
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